3-Ethanesulfonyl-5-ethoxy-benzaldehyde
Description
3-Ethanesulfonyl-5-ethoxy-benzaldehyde is a substituted benzaldehyde derivative featuring an ethanesulfonyl (-SO₂C₂H₅) group at position 3 and an ethoxy (-OCH₂CH₃) group at position 5. The compound’s structure combines electron-withdrawing (sulfonyl) and electron-donating (ethoxy) substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H14O4S |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
3-ethoxy-5-ethylsulfonylbenzaldehyde |
InChI |
InChI=1S/C11H14O4S/c1-3-15-10-5-9(8-12)6-11(7-10)16(13,14)4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
OEGZBCOQHCPWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=O)S(=O)(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Ethanesulfonyl-5-ethoxy-benzaldehyde with selected analogs from the provided evidence:
Key Observations:
Polarity and Solubility: The sulfonyl and aldehyde groups in 3-Ethanesulfonyl-5-ethoxy-benzaldehyde enhance polarity compared to ethyl-substituted aromatics like 2-ethylnaphthalene, which is nonpolar and hydrophobic . Methanesulfonate esters (e.g., T3D4502 in ) exhibit moderate solubility in organic solvents due to their sulfonate group, but the aldehyde in the target compound may further increase reactivity in polar media .
Reactivity: The aldehyde group in the target compound is more electrophilic than the methanesulfonate ester in T3D4502, favoring nucleophilic attacks (e.g., Grignard reactions).
Thermal Stability :
- Ethyl-substituted compounds like 2-ethylnaphthalene have high boiling points due to van der Waals interactions, whereas sulfonyl/aldehyde-containing compounds may decompose at elevated temperatures due to functional group instability .
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